Pentagastrin meglumine
Description
Historical Evolution of Gastrin Analogues in Physiological Investigations
The journey to understanding gastric secretion and its hormonal regulation has been a long and incremental process. Early in the 20th century, the discovery of gastrin by Edkins initiated the concept of hormonal control over gastric function. jpp.krakow.pl For many years, histamine (B1213489), a potent gastric secretagogue, was the primary agent used in research and diagnostic tests to assess gastric acid output. jpp.krakow.pljpp.krakow.pl However, histamine's use was associated with undesirable side effects due to its action on multiple receptor types. jpp.krakow.pl This led to the search for safer and more specific stimulants.
In the 1960s, the purification and chemical characterization of gastrin by Gregory and his colleagues was a monumental step forward. jpp.krakow.pl This breakthrough allowed for the synthesis of gastrin analogues. Researchers discovered that the biological activity of gastrin resided in the C-terminal portion of the molecule. jpp.krakow.pl This led to the development of synthetic peptides, with the most effective being a five-amino acid peptide, which was named pentagastrin (B549294). jpp.krakow.pl It was found that pentagastrin could produce a maximal gastric acid secretion response comparable to histamine and natural gastrin but without the significant side effects. jpp.krakow.pljpp.krakow.pl Consequently, pentagastrin quickly became the preferred agent for gastric secretory testing in many research and clinical settings. jpp.krakow.pl
Rationale for the Meglumine (B1676163) Salt Formulation: Enhanced Solubility and Stability for Research Applications
The formulation of active pharmaceutical ingredients (APIs) is a critical step in developing effective and reliable compounds for research and therapeutic use. For a peptide like pentagastrin, achieving adequate solubility and stability in an aqueous solution for administration is paramount. This is where the strategic use of meglumine comes into play.
Meglumine, an N-methyl-D-glucamine derived from sorbitol, is an organic amine widely used in the pharmaceutical industry as an excipient. chemicalbook.comingentaconnect.com Its primary roles are to act as a pH-adjusting agent and a solubilizer. actylislab.comnih.gov Many APIs, particularly those that are weakly acidic, have poor water solubility. nih.gov By forming a salt with a basic compound like meglumine, the solubility of the acidic API can be significantly increased. clariant.comnih.gov Meglumine is particularly effective due to the presence of multiple hydroxyl groups, which enhance its water solubility and its ability to form stable salts with acidic compounds. chemicalbook.comingentaconnect.com
The formation of a meglumine salt of pentagastrin results in a compound with improved solubility in aqueous solutions, making it suitable for parenteral administration in research studies. sigmaaldrich.com This enhanced solubility ensures that the compound can be reliably and consistently delivered in a biologically available form. clariant.comclariant.com Furthermore, meglumine can contribute to the stability of the formulation by adjusting the pH to a range where the API is most stable. clariant.comchemicalbook.com This is crucial for ensuring the integrity and activity of the peptide during storage and use. The use of meglumine, therefore, represents a key formulation strategy to optimize the physicochemical properties of pentagastrin for its intended applications in biomedical research.
Strategic Importance and Diverse Applications of Pentagastrin Meglumine in Academic Research
The ability of this compound to potently and selectively stimulate gastric acid secretion has made it a cornerstone in various areas of academic research. Its applications extend from fundamental physiological studies to diagnostic investigations of complex diseases.
Gastric Acid Secretion Studies: A primary application of pentagastrin is in the detailed investigation of gastric acid secretory mechanisms. drugbank.comnih.gov Researchers have used pentagastrin to determine the maximal acid output (MAO) of the stomach, providing a measure of the functional parietal cell mass. jpp.krakow.plnih.gov For instance, studies in rats have utilized pentagastrin to compare the acid-producing capacity and sensitivity in different experimental models, such as conscious versus anesthetized animals. nih.gov These studies have been instrumental in developing sensitive bioassays for gastrin-like substances. nih.gov Research has also explored the effects of pentagastrin on pepsin secretion, another important component of gastric juice. nih.gov
Pancreatic Function Research: Beyond the stomach, pentagastrin has been shown to influence pancreatic secretion. drugbank.comnih.gov Research in animal models has demonstrated that chronic administration of pentagastrin can lead to pancreatic growth, characterized by increases in pancreatic weight, and the content of DNA, RNA, and protein. nih.gov These findings suggest a trophic effect of pentagastrin on the pancreas and have been valuable in studying the hormonal regulation of pancreatic function and growth.
Table 1: Effect of Chronic Pentagastrin Administration on Rat Pancreas
| Parameter | Control Group | Pentagastrin-Treated Group (2 mg/kg/day for 14 days) | Percentage Increase |
|---|---|---|---|
| Pancreatic Weight | Baseline | Significantly higher | 73% |
| DNA Content | Baseline | Significantly increased | 47% |
| RNA Content | Baseline | Significantly increased | 98% |
| Protein Content | Baseline | Significantly increased | 85% |
| Ribosomal Protein Synthesis | Baseline | Augmented | 72% |
Data derived from a study on the chronic administration of pentagastrin in rats. nih.gov
Diagnostic Research in Oncology: this compound has played a crucial role in the research and early diagnosis of certain cancers, most notably medullary thyroid carcinoma (MTC). nih.govnih.govmedscape.com MTC is a tumor of the parafollicular C-cells of the thyroid, which secrete the hormone calcitonin. wikipedia.orgtubitak.gov.tr In cases where basal calcitonin levels are equivocal, the pentagastrin stimulation test has been used as a provocative test. nih.govwikipedia.org Administration of pentagastrin in individuals with MTC or its precursor, C-cell hyperplasia, typically causes a significant and rapid rise in serum calcitonin levels. nih.gov This response has been used in research to identify at-risk individuals within families with hereditary MTC and to guide decisions about surgical intervention. nih.govnih.gov
Table 2: Calcitonin Response to Pentagastrin Stimulation in MTC Diagnosis Research
| Patient Group | Basal Calcitonin (ng/L) | Peak Calcitonin after Pentagastrin (ng/L) | Associated Finding |
|---|---|---|---|
| Healthy Volunteers | < 10 | < 30 | Normal |
| Relatives with Familial MTC | Variable | > 30 | Associated with C-cell disease (MTC or C-cell hyperplasia) |
| Relatives with Familial MTC | Variable | > 100 | Strongly indicative of MTC |
Data synthesized from studies on the diagnostic application of the pentagastrin stimulation test. nih.gov
Furthermore, research has explored the use of pentagastrin in conjunction with imaging techniques like FDG-PET/CT to potentially improve the detection of MTC metastases, although the benefits of this approach are still under investigation. researchgate.net Pentagastrin's utility also extends to research on other neuroendocrine tumors, such as carcinoid tumors, where it can be used to provoke the release of hormones like serotonin. wikipedia.org Additionally, pentagastrin has been investigated in the context of targeted cancer therapy, with studies exploring its use as a targeting moiety to deliver cytotoxic agents to tumors expressing cholecystokinin (B1591339) B (CCK-B)/gastrin receptors. mdpi.com
Properties
Molecular Formula |
C44H66N8O14S |
|---|---|
Molecular Weight |
963.1 g/mol |
IUPAC Name |
(3S)-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoylamino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoic acid;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol |
InChI |
InChI=1S/C37H49N7O9S.C7H17NO5/c1-37(2,3)53-36(52)39-16-14-30(45)41-28(19-23-21-40-25-13-9-8-12-24(23)25)34(50)42-26(15-17-54-4)33(49)44-29(20-31(46)47)35(51)43-27(32(38)48)18-22-10-6-5-7-11-22;1-8-2-4(10)6(12)7(13)5(11)3-9/h5-13,21,26-29,40H,14-20H2,1-4H3,(H2,38,48)(H,39,52)(H,41,45)(H,42,50)(H,43,51)(H,44,49)(H,46,47);4-13H,2-3H2,1H3/t26-,27-,28-,29-;4-,5+,6+,7+/m00/s1 |
InChI Key |
CLQJDCJPAPUNET-PPFXAFMZSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N.CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)N.CNCC(C(C(C(CO)O)O)O)O |
Origin of Product |
United States |
Molecular and Cellular Pharmacology of Pentagastrin Meglumine
Gastrin/Cholecystokinin (B1591339) B Receptor Interactions and Agonist Profile
Pentagastrin's physiological effects are mediated through its binding to and activation of the cholecystokinin B (CCK-B) receptor, which is also recognized as the gastrin receptor. drugbank.compatsnap.com This interaction initiates a cascade of intracellular events that culminate in a cellular response.
Pentagastrin (B549294) demonstrates a high degree of specificity and potent agonist activity at the CCK-B receptor. medchemexpress.commedchemexpress.com Research findings have quantified this interaction, establishing a significant affinity of pentagastrin for this receptor subtype. The potency is often expressed by the half-maximal inhibitory concentration (IC50), which for pentagastrin's binding to the CCK-B receptor is 11 nM. medchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.com This low nanomolar value indicates a strong binding affinity, making it a powerful tool for studying the functions mediated by CCK-B receptors, such as the stimulation of gastric acid secretion by parietal cells. patsnap.comnih.gov
| Compound | Receptor Target | Potency (IC50) |
|---|---|---|
| Pentagastrin | Cholecystokinin B (CCK-B) | 11 nM |
The selectivity of pentagastrin is highlighted when its affinity for the CCK-B receptor is compared to its affinity for the cholecystokinin A (CCK-A) receptor. While it binds potently to CCK-B receptors, its affinity for CCK-A receptors is substantially lower. medchemexpress.commedchemexpress.com The measured IC50 value for pentagastrin at the CCK-A receptor is 1100 nM. medchemexpress.commedchemexpress.commedchemexpress.com This represents a 100-fold greater selectivity for the CCK-B receptor over the CCK-A receptor, underscoring its specificity as a CCK-B agonist. medchemexpress.commedchemexpress.com This selectivity is crucial for its use as a specific pharmacological probe to investigate CCK-B receptor-mediated pathways without significantly engaging CCK-A receptor pathways. nih.gov
| Receptor Subtype | Pentagastrin Affinity (IC50) | Selectivity Ratio (CCK-A/CCK-B) |
|---|---|---|
| Cholecystokinin B (CCK-B) | 11 nM | 100-fold |
| Cholecystokinin A (CCK-A) | 1100 nM |
Intracellular Signaling Cascades Triggered by Pentagastrin Meglumine (B1676163)
Upon binding to the CCK-B receptor, pentagastrin initiates a conformational change in the receptor, which in turn activates intracellular G-proteins and triggers downstream signaling cascades. drugbank.com These pathways involve the generation of second messengers that propagate the signal within the cell. The primary signaling mechanisms activated by pentagastrin include the adenylate cyclase and phospholipase C pathways. patsnap.compatsnap.com
One of the signaling cascades initiated by pentagastrin binding to CCK-B receptors involves the activation of the enzyme adenylate cyclase. patsnap.com Adenylate cyclase catalyzes the conversion of adenosine (B11128) triphosphate (ATP) into cyclic adenosine monophosphate (cAMP), a ubiquitous second messenger. patsnap.comnih.gov The resulting increase in intracellular cAMP levels is a critical step in the signaling process, leading to the activation of downstream effector molecules that mediate the final cellular response. patsnap.comwikipedia.org This pathway is a key mechanism through which many G protein-coupled receptors transduce signals. ebi.ac.uk
A principal signaling pathway activated by pentagastrin involves the stimulation of phospholipase C (PLC). patsnap.com Upon receptor binding, activated G-proteins (specifically of the Gq family) stimulate PLC. patsnap.comnih.gov This enzyme then hydrolyzes a membrane phospholipid, phosphatidylinositol 4,5-bisphosphate (PIP2), into two second messengers: inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). patsnap.com IP3 diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, which triggers the release of stored calcium ions (Ca2+) into the cytoplasm. patsnap.com This rapid increase in intracellular Ca2+ concentration is a key event in the cellular response to pentagastrin. patsnap.commedchemexpress.commedchemexpress.com Studies in GH3 pituitary cells have shown that pentagastrin can cause a dose-dependent increase in intracellular Ca2+. medchemexpress.commedchemexpress.com
The elevation of intracellular cAMP levels, as described in section 2.2.1, leads directly to the activation of cAMP-dependent protein kinase, also known as Protein Kinase A (PKA). patsnap.comnih.gov PKA is a holoenzyme consisting of regulatory and catalytic subunits. The binding of cAMP to the regulatory subunits causes them to dissociate, releasing the active catalytic subunits. nih.gov These active PKA catalytic subunits then phosphorylate a variety of downstream effector proteins on serine and threonine residues. nih.gov This phosphorylation cascade ultimately modulates the activity of proteins involved in the cellular response, such as the H+/K+ ATPase proton pumps in gastric parietal cells, leading to gastric acid secretion. patsnap.com
Fundamental Cellular and Molecular Responses
Modulation of H+/K+ ATPase Pump Activity in Gastric Parietal Cells
Pentagastrin, a synthetic analogue of the hormone gastrin, plays a crucial role in stimulating gastric acid secretion by modulating the activity of the H+/K+ ATPase pump in gastric parietal cells. patsnap.com This enzyme, also known as the proton pump, is primarily responsible for acidifying the stomach contents. wikipedia.org
The H+/K+ ATPase is a heterodimeric protein composed of an α-subunit and a β-subunit. mblbio.com The α-subunit contains the catalytic site for ATP hydrolysis and mediates the exchange of cytoplasmic hydronium ions (H+) for extracellular potassium ions (K+). mblbio.commdpi.com The β-subunit is essential for the stabilization and proper functioning of the α-subunit. mdpi.com
Pentagastrin exerts its effect by binding to cholecystokinin B (CCK-B) receptors, also known as gastrin receptors, located on the surface of parietal cells. patsnap.com This binding event initiates a cascade of intracellular signaling events. A primary pathway involves the activation of phospholipase C (PLC). patsnap.com PLC then catalyzes the production of second messengers, inositol triphosphate (IP3) and diacylglycerol (DAG). patsnap.com IP3 triggers the release of calcium ions from intracellular stores, leading to an increase in cytoplasmic calcium concentration. patsnap.com This elevation in calcium, along with other signaling pathways, ultimately activates the H+/K+ ATPase pump. nih.gov
The activation of the H+/K+ ATPase pump is a key step in the process of gastric acid secretion. In their resting state, parietal cells contain the H+/K+ ATPase within cytoplasmic tubulovesicles. nih.gov Upon stimulation by secretagogues like pentagastrin, these tubulovesicles fuse with the apical membrane, forming an extensive secretory canaliculus. nih.gov This translocation places the proton pumps on the cell surface, where they can actively pump H+ ions into the gastric lumen in exchange for K+ ions. wikipedia.orgnih.gov
| Component | Role in H+/K+ ATPase Pump Activation |
| Pentagastrin | Binds to CCK-B receptors on parietal cells, initiating the signaling cascade. patsnap.com |
| CCK-B Receptor | Gastrin receptor that, upon binding pentagastrin, activates intracellular signaling pathways. patsnap.com |
| Phospholipase C (PLC) | Enzyme activated by the CCK-B receptor, which produces second messengers. patsnap.com |
| Inositol Triphosphate (IP3) | Second messenger that triggers the release of intracellular calcium. patsnap.com |
| H+/K+ ATPase Pump | The final effector, which translocates to the apical membrane and actively secretes H+ ions. nih.govnih.gov |
Trophic Effects on Gastric Epithelial Cell Proliferation in Experimental Models
Pentagastrin exhibits trophic, or growth-promoting, effects on the gastric mucosa, influencing the proliferation of gastric epithelial cells. patsnap.com This effect has been observed in various experimental models.
In a study involving healthy human subjects, a high dose of pentagastrin infusion resulted in a significant increase in the labeling index, a measure of cell proliferation, in the fundic mucosa of the stomach. nih.gov However, the antral mucosa did not show a similar response. nih.gov This suggests that the trophic action of pentagastrin may be specific to certain regions of the stomach. nih.gov
Animal studies have provided further evidence for the proliferative effects of pentagastrin. In fasted rats, a single injection of pentagastrin stimulated epithelial cell proliferation in the duodenum and colon. nih.gov Notably, pentagastrin restored the cell proliferative activity in the colon and duodenum of fasted rats to levels comparable to those of fed rats. nih.gov The study also indicated that differentiating-proliferative cells in the mid-portion of the intestinal crypts were more responsive to pentagastrin than the immature cells at the base of the crypts. nih.gov
Another study in rats with gastric mucosal wounds demonstrated that long-term administration of pentagastrin led to a 2.3-fold increase in the volume density of parietal cells in the regenerating mucosa and a 1.3-fold increase in the normal mucosa. capes.gov.br Despite this increase in cell volume, pentagastrin did not alter the ultrastructure of the parietal cells, leading researchers to suggest that the primary target of its trophic effect is likely the progenitor cell population. capes.gov.br
| Experimental Model | Key Findings on Pentagastrin's Trophic Effects |
| Healthy Human Subjects | Increased cell proliferation (labeling index) in the fundic mucosa. nih.gov |
| Fasted Rats | Stimulated epithelial cell proliferation in the duodenum and colon. nih.gov |
| Rats with Gastric Wounds | Increased parietal cell volume density in both regenerating and normal mucosa. capes.gov.br |
Influence on Salivary Protein Synthesis and Secretion
Pentagastrin has been shown to influence protein synthesis and secretion in salivary glands. chemsrc.comtargetmol.com This action is mediated through its interaction with cholecystokinin (CCK) receptors.
In vitro studies using human parotid gland tissue demonstrated that pentagastrin can directly stimulate secretion. nih.gov Exposure of the tissue to pentagastrin resulted in a significant, dose-dependent increase in protein concentration in the surrounding medium. nih.gov Specifically, a 130 μM concentration of pentagastrin increased protein output by 300% compared to controls. nih.gov The use of selective receptor antagonists revealed that this secretory effect is primarily mediated through CCK-A receptors. nih.gov
Research in anesthetized rats has also shown that pentagastrin can increase protein synthesis in the parotid gland. nih.gov An infusion of pentagastrin led to a 17% increase in the incorporation of [3H]leucine into proteins, indicating enhanced synthesis. nih.gov This effect was found to involve both CCK-A and CCK-B receptors. nih.gov Furthermore, the study highlighted a role for nitric oxide (NO) in this process, as the increase in protein synthesis in response to pentagastrin was dependent on the activity of neuronal NO synthase. nih.gov
| Experimental Setting | Effect of Pentagastrin on Salivary Glands | Key Mediators |
| Human Parotid Gland (in vitro) | Increased protein secretion. nih.gov | Primarily CCK-A receptors. nih.gov |
| Anesthetized Rats | Increased protein synthesis. nih.gov | CCK-A and CCK-B receptors, Nitric Oxide (NO). nih.gov |
Advanced Synthetic Methodologies and Chemical Biology Approaches
Principles of Pentagastrin (B549294) Peptide Synthesis
Pentagastrin, a synthetic pentapeptide with the IUPAC name N-(tert-butoxycarbonyl)-β-alanyl-L-tryptophyl-L-methionyl-L-α-aspartyl-L-phenylalaninamide, is a crucial tool in medical diagnostics and research. libretexts.org Its structure contains the C-terminal tetrapeptide (Trp-Met-Asp-Phe-NH₂) of the natural hormone gastrin, which is responsible for its biological activity. sigmaaldrich.comacs.org The synthesis of this peptide can be achieved through well-established methodologies, primarily solid-phase peptide synthesis (SPPS) and solution-phase synthesis. sigmaaldrich.comacs.org
Solid-Phase Peptide Synthesis (SPPS), pioneered by R.B. Merrifield, is a dominant method for peptide synthesis. sigmaaldrich.comresearchgate.net This technique involves covalently attaching the C-terminal amino acid to an insoluble polymer resin support. researchgate.net The peptide chain is then assembled in a stepwise manner by repeating cycles of N-α-protecting group removal and coupling the next N-α-protected amino acid until the desired sequence is complete. researchgate.net Protecting groups, such as tert-butyloxycarbonyl (Boc) or 9-fluorenylmethyloxycarbonyl (Fmoc), are used to prevent unwanted side reactions at the α-amino function of the amino acids. researchgate.netnih.gov For pentagastrin, the synthesis could begin by attaching Fmoc-Phe to a suitable resin. Subsequent cycles would involve deprotection and coupling of Fmoc-Asp(OtBu), Fmoc-Met, Fmoc-Trp(Boc), and finally Boc-β-Ala. After assembly, the peptide is cleaved from the resin and all side-chain protecting groups are removed simultaneously.
Chemical Derivatization and Formation of the Meglumine (B1676163) Salt
Pentagastrin is described as a colorless crystalline solid that is almost insoluble in water. sigmaaldrich.com To enhance its physicochemical properties, such as solubility and stability, it can be formulated as a meglumine salt. google.commdpi.com Meglumine (N-methyl-D-glucamine) is an amino sugar derived from glucose and serves as a pharmaceutically acceptable basic counterion. google.comresearchgate.netjk-sci.com It is used to form salts with acidic drug molecules, often resulting in improved stability and dissolution characteristics. google.comwikipedia.org
The formation of pentagastrin meglumine is a straightforward acid-base reaction. Pentagastrin contains a free carboxylic acid group in the side chain of its aspartic acid residue. Meglumine possesses a secondary amine group which is basic. When combined, a proton transfer occurs from the acidic carboxylic acid of pentagastrin to the basic amine of meglumine, forming an ionic salt. jk-sci.comwikipedia.org This process can be achieved by mixing the two components in a suitable solvent system, such as water and ethanol, followed by solvent removal. jk-sci.com Studies comparing standard pentagastrin with this compound have shown that the meglumine salt preparation is more stable and evokes a more sustained biological response. mdpi.com This highlights the advantages conferred by this specific chemical derivatization.
Design and Synthesis of Novel Pentagastrin Analogues for Receptor Characterization
Pentagastrin and its parent hormone gastrin exert their effects by binding to cholecystokinin (B1591339) (CCK) receptors, particularly the CCK-B subtype (also known as the gastrin receptor). libretexts.orgorganic-chemistry.org To probe the structure-activity relationships (SAR) and characterize these receptors, numerous novel analogues of pentagastrin have been designed and synthesized. nih.govresearchgate.net These studies are critical for developing more selective and potent ligands, including potential antagonists for therapeutic use. nih.govacs.org
Research has focused on modifying the core tetrapeptide sequence, Trp-Met-Asp-Phe-NH₂, which is the minimum fragment required for full pharmacological activity. sigmaaldrich.comresearchgate.net Key findings from these synthetic efforts include:
C-Terminal Modifications : The C-terminal phenylalanine amide is crucial for agonist activity. Analogues where this residue is removed (des-Phe analogues), such as Boc-Trp-Met-Asp-NH₂, act as antagonists. nih.gov
Backbone Modifications : Modifications to the peptide backbone between the Tryptophan and Phenylalanine residues significantly impact binding affinity. Replacing the Met-Asp dipeptide with spacers like -(CH₂)n- or other amino acid combinations (e.g., Gly-Asp, Met-Gly) was found to reduce affinity for the CCK receptor by up to 1000-fold. researchgate.net
"Peptoid" Design : The insights from SAR studies form a basis for designing "peptoid" analogues, which incorporate non-natural chemical features to improve stability and receptor selectivity. researchgate.net This includes modifications like removing the α-amino group of Trp or methylating amide bonds. nih.gov
These synthetic analogues are evaluated in binding assays, often using radiolabeled pentagastrin to measure their ability to displace it from CCK receptors in tissue homogenates, such as mouse cerebral cortex. researchgate.net
| Analogue Structure | Modification Type | Binding Affinity (Ki) | Reference |
|---|---|---|---|
| Boc-Trp-Met-Asp-Phe-NH₂ (Pentagastrin) | Parent Compound | Nanomolar Range | researchgate.net |
| Boc-Trp-Gly-Asp-Phe-NH₂ | Dipeptide Substitution | 2 x 10⁻⁶ M | researchgate.net |
| Boc-Trp-Phe-NH₂ | Dipeptide Deletion | 7 x 10⁻⁵ M | researchgate.net |
| Boc-Trp-Met-Asp-NH₂ | C-Terminal Deletion (des-Phe) | Acts as an antagonist | nih.gov |
Development of Pentagastrin-Drug Conjugates for Targeted Research Delivery
The specific binding of pentagastrin to CCK-B/gastrin receptors provides a powerful strategy for targeted drug delivery. This approach is particularly relevant in oncology, where certain tumors overexpress these receptors. medchemexpress.com By conjugating a potent cytotoxic drug to pentagastrin or a related analogue, the therapeutic agent can be selectively delivered to receptor-expressing cells, potentially increasing efficacy while minimizing systemic toxicity. jk-sci.com
Strategies for Targeting CCK-B/Gastrin Receptor-Expressing Cells
The primary strategy revolves around the high expression of CCK-B/gastrin receptors on various malignancies, including medullary thyroid carcinoma (MTC), small-cell lung cancers, pancreatic cancer, and some gastrointestinal adenocarcinomas. organic-chemistry.org Pentagastrin and its analogues serve as the "homing" moiety of the conjugate, binding to the receptors on the cancer cell surface. medchemexpress.com Upon binding, the ligand-receptor complex is often internalized by the cell through endocytosis. jk-sci.com This internalization process delivers the attached cytotoxic payload directly inside the target cell, where it can then exert its effect. jk-sci.com The success of this strategy depends on several factors, including the density of receptors on the cell surface, the efficiency of internalization, and the proper processing of the conjugate within the cell to release the active drug. jk-sci.com
Advanced Chemical Coupling and Linker Technologies in Conjugate Synthesis
The linker that connects the pentagastrin moiety to the cytotoxic drug is a critical component of the conjugate's design. The choice of linker technology influences the conjugate's stability in circulation and the mechanism of drug release at the target site. jk-sci.com
Key linker strategies used in the synthesis of pentagastrin-drug conjugates include:
Acid-Sensitive Linkers : Hydrazone bonds are a type of acid-sensitive linker. They are relatively stable at physiological pH (around 7.4) but are designed to be cleaved in the more acidic environment of intracellular compartments like endosomes and lysosomes, releasing the drug after internalization.
Enzymatically Cleavable Linkers : Peptide sequences that are substrates for specific enzymes, such as cathepsins (which are often overexpressed in the tumor microenvironment), can be used as linkers. For example, a conjugate of a duocarmycin analogue with a peptide targeting the Thomsen-Friedenreich antigen utilized a cathepsin B-cleavable linker.
Stable Linkers : In some cases, stable amide bonds are used. The release of the drug from these conjugates relies on the complete degradation of the peptide ligand within the lysosome.
Chelating Linkers for Radiopharmaceuticals : For diagnostic imaging or peptide receptor radionuclide therapy (PRRT), a bifunctional chelator like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) or DTPA (diethylenetriaminepentaacetic acid) is conjugated to the peptide. This chelator securely binds a radiometal (e.g., ¹¹¹In, ¹⁷⁷Lu, ⁶⁸Ga), allowing the targeted delivery of radiation to the tumor cells.
A key step in synthesizing these complex molecules often involves palladium-catalyzed reactions, such as carbonylation, to introduce functional groups necessary for linking the peptide and the drug. medchemexpress.com For instance, the synthesis of a pentagastrin-seco-CBI conjugate (based on the duocarmycin antibiotic) involved a palladium-catalyzed carbonylation to create a carboxylic acid ester moiety, which was then used as a handle for attaching the peptide sequence. medchemexpress.com
| Targeting Ligand | Payload/Moiety | Linker Type / Key Chemistry | Target | Reference |
|---|---|---|---|---|
| Pentagastrin Analogue | seco-CBI (Duocarmycin Analogue) | Activated ester coupling, Palladium-catalyzed carbonylation | CCK-B/Gastrin Receptor | medchemexpress.com |
| Heptagastrin | Ellipticine Derivative | Succinoyl-substituted pentapeptide (AlaLeuAlaLeuAla) | CCK-B Receptor | jk-sci.com |
| Minigastrin Analogue | ¹¹¹In (Radiometal) | DTPA (Chelator) | CCK-B Receptor | |
| Minigastrin Analogue (DOTA-MGS8) | ⁶⁸Ga (Radiometal) | DOTA (Chelator) | CCK-2 Receptor |
Preclinical Research Models and Methodological Applications of Pentagastrin Meglumine
In Vitro Systems for Cellular and Organ-Level Studies
In vitro models provide a controlled environment to investigate the direct effects of pentagastrin (B549294) on specific cells and tissues involved in gastric function.
Utilization of Isolated Gastric Cells and Tissue Preparations
Researchers have utilized isolated gastric cells and tissue preparations to elucidate the mechanism of action of pentagastrin. Studies on isolated rabbit fundic mucosal cells, which are enriched in mucous and endocrine cells, have shown that pentagastrin increases histidine decarboxylase activity with an EC50 of 2.9 nM. caymanchem.comcaymanchem.com This indicates its role in stimulating the synthesis of histamine (B1213489), a key mediator of gastric acid secretion. Furthermore, in isolated gastric glands from rabbits, while pure pentagastrin alone did not show a direct effect, it was found to liberate histamine into the gland suspension. ujms.net This finding supports the concept that pentagastrin's effect on parietal cells is indirect, mediated through the release of histamine. ujms.net The compound has also been shown to have trophic effects, promoting the growth and proliferation of gastric epithelial cells, which is crucial for maintaining the integrity of the gastric mucosa. patsnap.com
Assessment of Secretory Responses in Cultured Systems
Cultured cell systems are instrumental in dissecting the cellular and molecular pathways activated by pentagastrin. In human gastric carcinoma cell lines, pentagastrin has been shown to stimulate thymidine (B127349) incorporation in some cases, suggesting a potential role in cell proliferation in certain cancer types. nih.gov This highlights the utility of cultured systems in exploring the diverse physiological and pathological responses to pentagastrin.
Membrane Receptor Binding Studies (e.g., GH3 cells)
Membrane receptor binding studies have been crucial in characterizing the interaction of pentagastrin with its target receptors. Using rat GH3 pituitary cells, which express CCKB receptors, studies have demonstrated that pentagastrin binds to these receptors in a dose-dependent manner. medchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.cn This binding is selective for CCKB receptors over cholecystokinin (B1591339) A (CCKA) receptors, with IC50 values of 11 nM and 1100 nM, respectively. medchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.cn The activation of these receptors by pentagastrin leads to a cascade of intracellular events, including an increase in intracellular calcium and polyphosphoinositide turnover, with EC50 values of 23 nM and 3.9 nM, respectively. caymanchem.comcaymanchem.com Specifically, pentagastrin can induce a maximal 2.77-fold increase in intracellular Ca2+ in GH3 cells. medchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.cn
In Vivo Animal Models for Integrated Physiological Research
In vivo animal models are essential for understanding the integrated physiological effects of pentagastrin in a whole-organism context.
Induction and Characterization of Gastric Acid Secretion in Rodent and Canine Models
Pentagastrin is widely used to induce and study gastric acid secretion in various animal models, particularly rodents and dogs. researchgate.netwuxiapptec.com In conscious cats, pentagastrin has been shown to increase both gastric acid and pepsin secretion. caymanchem.comcaymanchem.com Similarly, in mice, pentagastrin significantly increases the uptake of /sup 99m/Tc pertechnetate (B1241340) by the gastric mucosa, a marker for gastric acid secretory activity. osti.gov
Canine models, especially the Beagle dog, are considered particularly useful for extrapolating results to humans due to similarities in gastric physiology. wuxiapptec.comnih.gov Pre-treatment with pentagastrin in dogs is a common practice to simulate the low pH environment of the human fasted stomach, thereby reducing variability in studies on drug absorption. researchgate.netresearchgate.net Following intramuscular administration in dogs, a significant drop in gastric pH to below 2 can be observed within 20 minutes and can be maintained for at least an hour. wuxiapptec.com
Table 1: Effect of Pentagastrin on Gastric pH in Canine Models
| Time Post-Administration | Gastric pH Level | Duration | Reference |
|---|---|---|---|
| Within 20 minutes | Below 2 | Maintained for 1 hour | wuxiapptec.com |
Dose-Response Relationship Analysis in Animal Secretory Systems
Analyzing the dose-response relationship of pentagastrin is critical for understanding its potency and efficacy in stimulating gastric acid secretion. In conscious rats with gastric fistulas, the threshold dose (TD) for pentagastrin-stimulated acid secretion was found to be 6 micrograms/kg-h, with a maximal acid output (MAO) of 48 +/- 6.3 mu eq/10 min. nih.gov In anesthetized rats, the sensitivity to pentagastrin increased, with a lower TD of 0.5 micrograms/kg-h, although the MAO was reduced to 11.6 +/- 1.2 mu eq/10 min. nih.gov
Further studies using a totally isolated vascularly perfused rat stomach model demonstrated even higher sensitivity. In this system, the TD was 0.25 micrograms/stomach-h. nih.gov When combined with the phosphodiesterase inhibitor isobutyl methylxanthine (IMX), the sensitivity was remarkably enhanced, with a TD of 0.008 micrograms/stomach-h, corresponding to a perfusate concentration of 84.5 pM. nih.gov
Table 2: Dose-Response of Pentagastrin on Gastric Acid Secretion in Rat Models
| Rat Model | Threshold Dose (TD) | Maximal Acid Output (MAO) (μeq/10 min) | Reference |
|---|---|---|---|
| Conscious with gastric fistula | 6 μ g/kg-h | 48 ± 6.3 | nih.gov |
| Anesthetized with luminal perfusion | 0.5 μ g/kg-h | 11.6 ± 1.2 | nih.gov |
| Isolated perfused stomach | 0.25 μ g/stomach-h | 2.2 ± 0.4 | nih.gov |
In dogs, studies have compared the gastric secretory response to graded doses of pentagastrin administered as separate single doses versus incremental steps, providing kinetic analysis of the dose-response relationship. capes.gov.brnih.gov
Investigations of Chronic Effects on Gastric Physiology in Animal Models
The functional consequence of this mucosal growth is an enhanced capacity for gastric acid secretion. lktlabs.com In rat models, chronic pentagastrin treatment has been associated with gastric hypersecretion. lktlabs.com Furthermore, pentagastrin administration selectively increases the levels of messenger RNA (mRNA) for key proteins involved in acid secretion, such as the apical H+/K+ ATPase (the proton pump) and the basolateral Na-K-Cl cotransporter, without significantly affecting other transport proteins. nih.gov This suggests a targeted regulatory effect on the cellular machinery of acid production. nih.gov In studies on diabetic rats, pentagastrin stimulation led to an excessively increased acid output. physiology.org
Conversely, some investigations have explored the effects of fasting, which dramatically impacts gastrointestinal organ growth. drugbank.com Short-term fasting in rats leads to a decrease in the weight and protein content of the oxyntic and pyloric gland areas. drugbank.com The administration of pentagastrin during fasting has been shown to reverse some of these atrophic changes, highlighting its role in maintaining gastric mucosal structure. drugbank.com
Table 1: Summary of Chronic Effects of Pentagastrin on Gastric Physiology in Animal Models
| Animal Model | Finding | Reference |
|---|---|---|
| Rats | Chronic administration induces parietal cell hyperplasia. | lktlabs.com |
| Rats | Repeated treatment leads to gastric hypersecretion. | lktlabs.com |
| Fischer Rats | Selectively increases mRNA levels for H+/K+ ATPase and Na-K-Cl cotransporter. | nih.gov |
| Rats | Reverses some of the gastric mucosal changes induced by short-term fasting. | drugbank.com |
Exploration of Gastrointestinal Motility Dynamics in Non-Human Species
Pentagastrin meglumine (B1676163) has been utilized in preclinical models to investigate its influence on the complex patterns of gastrointestinal movement. drugbank.comprospecbio.com Its effects vary depending on the specific region of the gastrointestinal tract. drugbank.compsu.edu
Studies in animal models have shown that pentagastrin paradoxically delays gastric emptying. drugbank.comphysiology.org In dog models, pentagastrin was found to significantly slow the emptying of liquid meals from the stomach. physiology.org This delay occurs despite evidence that the compound increases the force and frequency of antral contractions. physiology.org The proposed mechanism for this delayed emptying is the stimulation of terminal antral contractions that enhance retropulsion, effectively pushing contents back into the stomach rather than propelling them into the duodenum. drugbank.com In rat studies, however, pentagastrin did not appear to significantly affect gastric emptying, suggesting species-specific differences in response. nih.gov
Table 2: Effect of Pentagastrin on Gastric Emptying in Animal Models
| Animal Model | Effect on Gastric Emptying | Proposed Mechanism | Reference |
|---|---|---|---|
| Dog | Delayed emptying of liquid meals | Stimulation of terminal antral contractions causing retropulsion | drugbank.comphysiology.org |
The influence of pentagastrin extends beyond the stomach to the lower gastrointestinal tract. drugbank.compsu.edu In vitro studies using isolated strips of human gastrointestinal muscle, which provide a translational model, showed that pentagastrin caused contractions of gastric muscle and, to a lesser extent, muscle from the ascending and sigmoid colon. psu.edu Conversely, the muscle of the upper and lower small intestine was found to be largely unresponsive. psu.edu This suggests a direct stimulatory effect on the smooth muscle of the stomach and colon. drugbank.compsu.edu
In vivo studies in dogs have shown that pentagastrin can convert the typical interdigestive, or fasting, motility pattern into an irregular motor activity that resembles the fed state. nih.gov Neurotensin, another gastrointestinal hormone, is known to stimulate colonic motility while decreasing that of the stomach and small bowel. gastrores.org Pentagastrin, in contrast, appears to directly increase gastrointestinal motility through its action on intestinal smooth muscle. drugbank.com
Studies on Gastric Mucosal Defense Mechanisms in Animal Models
Pentagastrin meglumine has been shown to enhance the stomach's natural defense systems against luminal aggressors. medchemexpress.commedchemexpress.com Its protective actions are multifaceted, involving both the physical mucus barrier and the physiological response to potential damage. medchemexpress.comphysiology.orgmedchemexpress.com
In various preclinical models, pentagastrin administration has demonstrated a gastroprotective effect. medchemexpress.commedchemexpress.comnhri.org.tw Studies in male Sprague-Dawley rats revealed that pentagastrin protects the gastric mucosa from injury induced by acidified aspirin. medchemexpress.commedchemexpress.com Further research has shown that administering pentagastrin can reduce the development of stress-induced gastric lesions in rats. nhri.org.tw This protective role is considered a key aspect of its physiological function, balancing its primary effect of stimulating acid secretion. nih.gov
Pentagastrin actively enhances several components of the gastric mucosal barrier. medchemexpress.comlktlabs.comphysiology.orgmedchemexpress.com A primary mechanism is the increase in the thickness of the adherent mucus gel layer that coats the stomach lining. medchemexpress.comlktlabs.commedchemexpress.com In vivo studies in rats using microfluorometric techniques have confirmed that intravenous infusion of pentagastrin increases mucus gel thickness. physiology.org
In addition to the physical barrier, pentagastrin enhances mucosal defense by modulating physiological responses. physiology.org It induces a hyperemic response, or an increase in mucosal blood flow, when the stomach is challenged with luminal acid. medchemexpress.comphysiology.orgmedchemexpress.com This increased blood flow is crucial for delivering bicarbonate to buffer acid and removing any back-diffused protons, thereby helping to maintain intracellular pH homeostasis in the surface cells. physiology.org This entire defensive response, which includes increased mucus thickness and blood flow, is part of a homeostatic mechanism that balances the aggressive factor of acid secretion with enhanced protective measures. physiology.org
Table 3: Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Pentagastrin |
| Aspirin |
| Neurotensin |
| H+/K+ ATPase |
Neuroendocrine and Central Nervous System Applications in Animal Research
This compound plays a significant role in probing the complex interplay between the gut and the brain, particularly in the context of neuroendocrine and central nervous system (CNS) functions. Its ability to selectively bind to cholecystokinin-B (CCK-B) receptors makes it an important agent for studying anxiety and stress-related pathways. wikipedia.orgpatsnap.com
Investigation of Central CCK-B Receptor-Mediated Behavioral Effects (e.g., Anxiogenic-Like Actions)
Pentagastrin is instrumental in demonstrating the role of central CCK-B receptors in anxiety-like behaviors. wikipedia.org Central administration of pentagastrin in rodent models has been shown to produce anxiogenic-like effects, similar to those induced by the anxiogenic compound FG 7142. nih.gov This effect is specifically mediated by CCK-B receptors, as it can be blocked by selective CCK-B receptor antagonists like CI-988, while selective CCK-A receptor antagonists are ineffective. nih.gov
Studies have shown that patients with generalized anxiety disorder exhibit a heightened sensitivity to the anxiogenic and panic-inducing effects of pentagastrin compared to healthy individuals, suggesting a potential hypersensitivity of CCK receptors in this patient population. researchgate.net Research in healthy human volunteers has also demonstrated that intravenous pentagastrin can induce transient, panic-like anxiety. nih.gov
Elucidation of Hypothalamic-Pituitary-Adrenal (HPA) Axis Modulation
The Hypothalamic-Pituitary-Adrenal (HPA) axis is a critical neuroendocrine system that governs responses to stress. nih.govmdpi.com Dysregulation of the HPA axis is implicated in various stress-related disorders. frontiersin.org While direct studies on this compound's modulation of the HPA axis are not extensively detailed in the provided context, its role as a CCK-B receptor agonist points to its potential influence on this system. CCK-B receptors are expressed in brain regions involved in HPA axis regulation. wikipedia.org
Research has shown that stress can alter the expression of HPA-axis-related genes in the hypothalamus. mdpi.com Given that pentagastrin induces a stress-like (anxiogenic) response, it is a valuable tool for investigating the neurochemical and behavioral pathways that overlap with stress responses and potentially modulate the HPA axis. Further research utilizing pentagastrin could help elucidate the specific role of CCK-B receptor activation in HPA axis modulation under both normal and pathological conditions.
This compound as a Pharmacological Research Probe
This compound serves as a crucial pharmacological tool in preclinical research, particularly in the development of animal models and the evaluation of new therapeutic agents targeting the gastrin/CCK pathways.
Development and Validation of Animal Models for Pharmacokinetic and Pharmacodynamic Studies (e.g., Food Effect Models)
Pentagastrin is widely used to develop and validate animal models, most notably the "pentagastrin dog model," for pharmacokinetic and pharmacodynamic studies. researchgate.netnih.gov This model is particularly valuable for predicting the effects of food on drug absorption in humans. nih.gov The rationale behind this model is that the gastric pH in fasted dogs can be highly variable, which can affect the absorption of pH-sensitive drugs. researchgate.net
Administration of pentagastrin to beagle dogs induces gastric acid secretion, thereby lowering and stabilizing the gastric pH to levels more consistent with the fasted human stomach. researchgate.netnih.gov This pretreatment reduces the variability in drug absorption in dogs, making the model a more reliable tool for predicting human pharmacokinetic outcomes. researchgate.net Studies have successfully used this model to predict the directionality (positive or negative) of food effects on various compounds, although predicting the exact extent of the effect remains a challenge. nih.gov
Below is a table summarizing the application of the pentagastrin dog model in food effect studies:
| Compound/Formulation | Animal Model | Pentagastrin Application | Key Findings | Reference |
| Weakly Basic Compounds | Beagle Dog | Pretreatment to lower gastric pH | Increased fasted AUC for weakly basic compounds. | nih.gov |
| Various Formulations | Beagle Dog | To mimic human fasted stomach pH | Adequately predicted the directionality of food effect. | nih.gov |
| General Drug Development | Beagle Dog | To reduce variability in gastric pH | Creates a more representative model of the human fasted stomach. | researchgate.net |
Evaluation of Novel Therapeutic Agents Targeting Gastrin/CCK Pathways in Preclinical Settings
Pentagastrin's ability to selectively activate CCK-B receptors makes it an essential tool for evaluating the efficacy of novel therapeutic agents designed to target the gastrin/CCK pathways. patsnap.comnih.gov These pathways are implicated in various physiological processes and diseases, including certain types of cancer and anxiety disorders. patsnap.comnih.gov
In oncology research, the sensitivity of medullary thyroid cancer (MTC) to pentagastrin stimulation suggests a high expression of CCK-B/gastrin receptors in these tumors. nih.gov This has led to the preclinical evaluation of radiolabeled gastrin analogues for targeting and treating CCK-B receptor-expressing tumors. nih.gov Pentagastrin can be used to validate these models and to assess the in vivo targeting capabilities of new radiopharmaceuticals.
In the context of anxiety research, pentagastrin-induced anxiogenesis provides a reliable model to screen for and evaluate the anxiolytic potential of new CCK-B receptor antagonists. nih.gov The ability of a novel compound to counteract the behavioral effects of pentagastrin is a strong indicator of its potential as a therapeutic agent for anxiety disorders.
Comparative Pharmacological Investigations with Other Peptide Agonists and Antagonists
Pentagastrin is frequently used as a standard agonist in comparative pharmacological studies to characterize the activity of other peptide agonists and antagonists. nih.gov For instance, its effects on gastric acid secretion have been compared with those of other secretagogues like histamine and bethanechol. nih.gov
In studies evaluating new antimuscarinic agents, such as telenzepine (B1681252) and pirenzepine, pentagastrin-stimulated gastric acid secretion serves as a key experimental condition. nih.gov The ability of these antagonists to inhibit the effects of pentagastrin helps to quantify their potency and efficacy. nih.gov Such comparative studies are crucial for understanding the relative pharmacological profiles of different drugs that act on similar physiological pathways.
Furthermore, in the development of radiolabeled peptide analogs for cancer theranostics, the properties of new agonist and antagonist ligands are often compared to established compounds like pentagastrin to assess their binding affinity, stability, and pharmacokinetic profiles. mdpi.comnih.gov
Emerging Research Paradigms and Future Perspectives
Development of Advanced Molecular Imaging Probes Utilizing Pentagastrin (B549294) Meglumine (B1676163) Scaffolds
The field of molecular imaging is harnessing the properties of pentagastrin and its analogs to develop sophisticated imaging probes. grotlilab.net These probes are designed to visualize, characterize, and quantify biological processes at the molecular level within living organisms. grotlilab.net The core concept involves using the pentagastrin structure as a scaffold to attach imaging agents, such as radionuclides for Positron Emission Tomography (PET) or fluorescent molecules for optical imaging.
A key target for these imaging probes is the cholecystokinin-2 receptor (CCK2R), which is overexpressed in certain types of tumors. By attaching an imaging component to a pentagastrin-based molecule that binds to CCK2R, researchers can create agents that specifically accumulate in cancerous tissues, allowing for their detection and characterization through imaging techniques. mdpi.com For instance, bimodal probes combining PET and fluorescence imaging capabilities in a single molecule are being developed for more accurate tumor staging and image-guided surgery. mdpi.com Research in this area is dynamic, with ongoing efforts to optimize the design of these probes to enhance their imaging contrast and targeting specificity. mdpi.com The development of gastrin-releasing peptide receptor (GRPR) agonists and antagonists for molecular imaging of cancers like breast and prostate also highlights the broader interest in targeting related peptide receptor systems. nih.gov
Integration of Omics Technologies in Research on Pentagastrin Meglumine Effects
The advent of "omics" technologies, such as proteomics and metabolomics, is providing a more comprehensive understanding of the biological effects of this compound. bioasq.orgresearchsoftware.com These approaches allow for the large-scale study of proteins (proteomics) and small molecules (metabolomics) within a biological system, offering a holistic view of cellular responses to the compound.
Proteomics: This technology can identify and quantify the entire set of proteins in a cell or tissue, revealing how this compound treatment alters protein expression levels and signaling pathways. For example, in studies of equine gastric ulcer syndrome, proteomic analysis of saliva has been used to identify protein changes associated with the condition and its treatment, offering potential biomarkers for diagnosis and monitoring. preprints.orgresearchgate.net
Metabolomics: This field focuses on the global analysis of metabolites, the small-molecule intermediates and products of metabolism. By examining the metabolome, researchers can gain insights into the metabolic pathways affected by this compound. For example, metabolomics has been employed to study the effects of various drugs and disease states, and similar approaches could elucidate the metabolic consequences of this compound administration. science.gov The study of how glutathione (B108866) levels are affected by pentagastrin is an example of how specific metabolic components are investigated. science.gov
The integration of these omics technologies is expected to uncover novel mechanisms of action and identify new therapeutic or diagnostic applications for this compound.
Novel Experimental Models for Deeper Mechanistic Understanding
To gain a more profound insight into the mechanisms of action of this compound, researchers are developing and utilizing novel experimental models. These models aim to more accurately mimic human physiological and pathological conditions.
One notable example is the pentagastrin-induced Beagle dog model. researchgate.netnih.gov This model is used in early drug development to study the effects of food on drug absorption. researchgate.netnih.gov By administering pentagastrin, researchers can induce gastric acid production, thereby simulating the acidic environment of the human stomach in a fasted state. researchgate.netnih.gov This allows for a more accurate prediction of how a drug formulation will behave in humans. researchgate.net This model has been validated to show that pentagastrin produces effects similar to gastrin, such as lowering gastric pH. researchgate.net
In addition to animal models, in vitro systems are also being refined. For instance, the artificial stomach and duodenum dissolution model is used to evaluate the pH-dependent absorption of drugs. researchgate.net These models, often used in conjunction with in silico simulations, provide a powerful platform for investigating the biopharmaceutical properties of compounds like this compound and for developing strategies to optimize their delivery and efficacy. researchgate.netsimulations-plus.com The use of pentagastrin in these models helps to simulate physiological conditions of the stomach. mdpi.com
Computational Modeling and In Silico Simulations of this compound Receptor Interactions
Computational modeling and in silico simulations have become indispensable tools in modern drug discovery and development, and their application to this compound is providing valuable insights into its interaction with its primary target, the cholecystokinin-B (CCKB) receptor. medchemexpress.comdrugbank.com These computational approaches allow researchers to predict and analyze the binding of ligands to their receptors at an atomic level. nih.gov
Machine learning algorithms are being developed to predict interactions between G protein-coupled receptors (GPCRs), like the CCKB receptor, and their ligands. nih.gov These models can screen large libraries of compounds to identify potential new ligands and can help in understanding the structural basis of ligand binding and selectivity. nih.gov For pentagastrin, which is a selective CCKB receptor agonist, such models can elucidate the specific molecular features responsible for its high affinity and selectivity. medchemexpress.commedchemexpress.commedchemexpress.com
Furthermore, computational methods such as Quantitative Structure-Activity Relationship (QSAR) modeling can be used to correlate the chemical structure of pentagastrin and its analogs with their biological activity. googleapis.com This information is crucial for the rational design of new molecules with improved properties, such as enhanced potency or altered signaling bias. Molecular dynamics simulations can also provide a dynamic view of the receptor-ligand interaction, revealing the conformational changes that occur upon binding and receptor activation. medchemexpress.com The use of in silico tools alongside in vitro and in vivo experiments creates a synergistic approach to understanding and predicting drug behavior. simulations-plus.com
Table of Research Findings on this compound
| Research Area | Key Findings | References |
|---|---|---|
| Molecular Imaging Probes | Pentagastrin scaffolds are used to create bimodal PET/FI probes targeting CCK2R for tumor imaging. | mdpi.com |
| Omics Technologies | Proteomics of saliva shows promise for identifying biomarkers for gastric diseases. Metabolomics can reveal metabolic pathway alterations. | preprints.orgresearchgate.netscience.gov |
| Novel Experimental Models | The pentagastrin-induced Beagle dog model simulates human gastric acidity for drug absorption studies. | researchgate.netnih.gov |
| Computational Modeling | In silico models and machine learning are used to predict and analyze the interaction of pentagastrin with the CCKB receptor. | medchemexpress.comnih.gov |
Q & A
Basic Research Questions
Q. What are the established methodologies for synthesizing and characterizing pentagastrin meglumine in laboratory settings?
- Methodological Answer : Synthesis typically involves solid-phase peptide synthesis (SPPS) for the pentagastrin peptide backbone, followed by complexation with meglumine. Characterization includes high-performance liquid chromatography (HPLC) for purity assessment (≥98% as per recent studies) and mass spectrometry (MS) for molecular weight confirmation . Nuclear magnetic resonance (NMR) is used to verify structural integrity of the meglumine component. For reproducibility, protocols should specify reaction conditions (e.g., temperature, pH) and purification steps, such as lyophilization or gradient elution.
Q. How is this compound utilized in in vivo studies to investigate gastric acid secretion?
- Methodological Answer : In rodent models, this compound is administered via subcutaneous or intravenous injection at doses ranging from 6–50 µg/kg. Gastric acid output is measured using pH-metry or titratable acidity assays. Controls should include baseline measurements pre-administration and post-treatment monitoring for at least 1 hour. Studies often pair this with histamine H2-receptor antagonists to isolate pentagastrin-specific effects .
Q. What are the standard protocols for ensuring batch-to-batch consistency in this compound preparations?
- Methodological Answer : Consistency is validated through triple testing:
Purity : HPLC with UV detection at 220 nm.
Potency : Bioassays measuring cAMP levels in gastric parietal cells.
Stability : Accelerated degradation studies under varying temperatures and humidity. Documentation must align with ICH guidelines Q6B for peptide pharmaceuticals .
Advanced Research Questions
Q. How can conflicting data on pentagastrin’s somatostatin receptor interactions be resolved?
- Methodological Answer : Discrepancies (e.g., receptor upregulation vs. no effect on adenylate cyclase activity) may arise from model specificity (e.g., pancreatic acinar cells vs. gastric mucosa). To resolve this:
- Perform receptor-binding assays with radiolabeled somatostatin analogs (e.g., ¹²⁵I-SS-28) in parallel across tissues.
- Use G-protein coupling assays (e.g., GTPγS binding) to confirm functional receptor activation.
- Cross-validate findings with knockout models or RNA interference targeting SS receptors .
Q. What experimental designs are optimal for studying pentagastrin-induced receptor/G-protein uncoupling?
- Methodological Answer : A longitudinal design with chronic administration (e.g., 7-day exposure in rats) is critical. Post-treatment, isolate membrane fractions for:
Radioligand displacement assays to quantify receptor density (Bmax) and affinity (Kd).
Western blotting for Gαi/o protein expression.
Functional assays (e.g., forskolin-stimulated cAMP inhibition) to assess signal transduction efficacy. Statistical analysis should include ANOVA with post hoc tests to compare pre- and post-treatment groups .
Q. How can researchers optimize in vitro models to study pentagastrin’s effects on pancreatic acinar cells?
- Methodological Answer : Use primary cell cultures with collagenase digestion to isolate acinar cells. Maintain in HEPES-buffered RPMI-1640 medium supplemented with 0.1% BSA. Stimulate cells with 10⁻⁸ M this compound and measure SSLI (somatostatin-like immunoreactivity) via ELISA. Include controls for autocrine signaling by adding SS receptor antagonists (e.g., CYN-154806) .
Data Analysis and Reproducibility
Q. What statistical approaches are recommended for analyzing dose-response relationships in pentagastrin studies?
- Methodological Answer : Use non-linear regression models (e.g., log[agonist] vs. response) to calculate EC₅₀ values. For multi-variable datasets (e.g., receptor density vs. acid output), apply multivariate analysis (MANOVA) to account for covariance. Report confidence intervals (95% CI) and effect sizes to enhance reproducibility .
Q. How should researchers address variability in pentagastrin’s bioavailability across animal models?
- Methodological Answer : Conduct pharmacokinetic profiling (e.g., LC-MS/MS for plasma concentration curves) in each species. Adjust doses based on bioavailability metrics (e.g., AUC₀–∞). For cross-species comparisons, use allometric scaling principles (e.g., body surface area normalization) .
Tables for Reference
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
